1,3,5-Triethynylbenzene
Description
Contextualization within Polyalkynylbenzene Chemistry
Polyalkynylbenzenes are a class of organic compounds that feature one or more alkyne functionalities attached to a benzene (B151609) ring. 1,3,5-Triethynylbenzene is a prominent member of this family due to its trifunctional nature, which allows for the formation of two- and three-dimensional polymeric structures. The presence of the rigid benzene core and the reactive terminal alkyne groups dictates its chemical behavior and its utility in synthesizing complex carbon-rich materials. The reactivity of the ethynyl (B1212043) groups allows for a variety of chemical transformations, most notably coupling reactions that lead to the formation of larger, conjugated systems. ontosight.ai
Significance in the Design of Extended π-Conjugated Systems
The arrangement of the three ethynyl groups in a 120-degree orientation around the central benzene ring makes this compound an ideal precursor for creating extended π-conjugated systems. ontosight.ai These systems are of great interest due to their unique electronic and optical properties, which have potential applications in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). ontosight.ai
The conjugation in these systems arises from the overlap of p-orbitals along the backbone of the molecule, allowing for the delocalization of π-electrons. The incorporation of this compound into polymers and frameworks leads to materials with enhanced thermal stability, and in some cases, significant nonlinear optical properties. ontosight.airsc.org The triple bonds in the ethynyl groups can also participate in supramolecular interactions like π-π stacking, which is crucial for the formation of ordered nanostructures. ontosight.ai
Role as a Versatile Molecular Building Block
This compound serves as a fundamental building block for a diverse range of materials due to the versatility of its ethynyl groups. guidechem.comsmolecule.com These groups can undergo various chemical reactions, including metal-catalyzed cross-coupling reactions, cycloadditions, and polymerization. ontosight.ai
One of the most significant applications of this compound is in the synthesis of graphdiyne and its derivatives. e3s-conferences.org Graphdiyne is a 2D carbon allotrope, similar to graphene, but with both sp- and sp²-hybridized carbon atoms. nih.govresearchgate.net The homocoupling of this compound is a key method for producing hydrogen-substituted graphdiyne (HsGDY) and holey graphdiyne (HGDY) nanosheets. e3s-conferences.orgnih.gov
Furthermore, this compound is a crucial linker molecule in the construction of Covalent Organic Frameworks (COFs) and Conjugated Microporous Polymers (CMPs). cd-bioparticles.netrsc.orgchemscene.com In these applications, it is reacted with other multifunctional monomers to create highly porous, crystalline, or amorphous networks with large surface areas. These materials are being explored for applications in gas storage and separation, catalysis, and sensing. For instance, it is used in Sonogashira-Hagihara coupling reactions with dihalogenated monomers to form CMPs. rsc.orgresearchgate.net It is also used to create organometallic frameworks, such as the Au-1,3,5-triethynylbenzene (Au-TEB) framework, which has been studied for its potential as a magnetic 2D organic topological insulator. nih.gov
Table 2: Key Applications of this compound as a Building Block
| Application | Description | Key Reaction Type |
|---|---|---|
| Graphdiyne Synthesis | Precursor for hydrogen-substituted and holey graphdiyne. e3s-conferences.orgnih.gov | Homocoupling (e.g., Glaser coupling) |
| Covalent Organic Frameworks (COFs) | Trigonal linker for creating porous crystalline frameworks. cd-bioparticles.netossila.com | Polycondensation, Sonogashira coupling |
| Conjugated Microporous Polymers (CMPs) | Monomer for synthesizing amorphous porous polymers. rsc.org | Sonogashira-Hagihara cross-coupling |
| Graphene Synthesis | Carbon precursor for graphene synthesis on metal substrates. chemicalbook.comfishersci.seresearchgate.netthermofisher.com | Chemical Vapor Deposition (CVD) |
| Star-Shaped Molecules | Core structure for synthesizing C₃-symmetric molecules with applications in optoelectronics. rsc.org | Sonogashira coupling |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,5-triethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6/c1-4-10-7-11(5-2)9-12(6-3)8-10/h1-3,7-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRMMTYSQSIGRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)C#C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
88666-89-1 | |
| Record name | Benzene, 1,3,5-triethynyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88666-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID00226581 | |
| Record name | Benzene, 1,3,5-triethynyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7567-63-7 | |
| Record name | Benzene, 1,3,5-triethynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007567637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3,5-triethynyl- | |
| Source | EPA DSSTox | |
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| Record name | 7567-63-7 | |
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Synthetic Methodologies for 1,3,5 Triethynylbenzene and Its Derivatives
Retrosynthetic Analysis of 1,3,5-Triethynylbenzene
A retrosynthetic analysis of this compound logically disconnects the molecule at the three C(sp)-C(sp²) bonds. This approach simplifies the target structure back to a symmetrically substituted benzene (B151609) core and an appropriate two-carbon (C2) synthon. The most practical precursor for the central ring is a 1,3,5-trihalobenzene, such as 1,3,5-tribromobenzene, which is commercially available. The C2 synthon is typically a protected form of acetylene, like trimethylsilylacetylene (TMSA), to prevent self-coupling reactions and ensure controlled formation of the desired trisubstituted product. The key forward reaction is a threefold carbon-carbon cross-coupling. Following the coupling, a deprotection step is required to remove the silyl groups, yielding the final this compound. This retrosynthetic strategy is highly efficient, constructing the target molecule from simpler precursors in a convergent manner.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental in the synthesis of arylalkynes and are the predominant method for preparing this compound and its derivatives.
The Sonogashira coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is central to the synthesis of this compound, typically employing a palladium(0) catalyst, a copper(I) cocatalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org
A standard and reliable method for synthesizing this compound involves the threefold Sonogashira coupling of 1,3,5-tribromobenzene with trimethylsilylacetylene (TMSA). acs.org The reaction is catalyzed by a palladium complex, such as dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], with copper(I) iodide (CuI) as a co-catalyst. researchgate.net An amine, typically triethylamine, serves as both the base and often as the solvent. The trimethylsilyl (TMS) group is crucial as it protects the terminal alkyne, preventing unwanted homocoupling and directing the reaction toward the desired trisubstituted product. After the coupling is complete, the TMS groups are removed. This deprotection can be achieved under mild conditions using reagents like tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) or a base such as potassium carbonate in methanol to afford this compound in good yields. researchgate.net
Table 1: Representative Sonogashira Coupling Reaction for this compound Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base/Solvent | Deprotection Agent | Product |
| 1,3,5-Tribromobenzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine | TBAF or K₂CO₃/MeOH | This compound |
The Sonogashira coupling is exceptionally versatile for creating a wide array of functionalized this compound derivatives. researchgate.net This is achieved by using either substituted 1,3,5-trihalobenzenes or various functionalized terminal alkynes. researchgate.netresearchgate.net For example, coupling 1,3,5-tribromobenzene with different substituted arylacetylenes allows for the synthesis of complex, star-shaped molecules. acs.org This modularity enables the introduction of diverse functional groups, which can tune the electronic, optical, and physical properties of the resulting molecules for applications in materials science, such as in the creation of liquid crystals and carbon-rich molecules. acs.org
The mechanism of the Sonogashira coupling is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org
Palladium Cycle : The cycle begins with the active Pd(0) catalyst. An aryl halide (e.g., 1,3,5-tribromobenzene) undergoes oxidative addition to the Pd(0) complex to form a Pd(II) intermediate. wikipedia.org
Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt, facilitated by the amine base, to form a copper(I) acetylide complex. wikipedia.org
Transmetalation : The acetylide group is then transferred from the copper acetylide complex to the Pd(II) intermediate. This step, known as transmetalation, forms a new Pd(II)-alkynyl complex and regenerates the copper(I) catalyst. wikipedia.org
Reductive Elimination : Finally, the coupled product (the arylalkyne) is eliminated from the Pd(II)-alkynyl complex in a step called reductive elimination. This step regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle. libretexts.org
While this dual-catalyst system is standard, copper-free Sonogashira variants have also been developed and are the subject of ongoing mechanistic investigation. acs.orgresearchgate.net
Sonogashira Coupling Reactions in this compound Synthesis
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "Click Chemistry"
The three terminal alkyne functionalities of this compound make it an excellent trivalent scaffold for modification via the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). nih.gov This reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective 1,3-dipolar cycloaddition between an alkyne and an azide, yielding a 1,4-disubstituted 1,2,3-triazole. wikipedia.orgnih.gov
The CuAAC reaction is valued for its reliability, mild reaction conditions, high yields, and tolerance of a wide range of functional groups. nih.govbeilstein-journals.org When this compound is treated with three equivalents of an organic azide in the presence of a copper(I) catalyst, a C₃-symmetric, star-shaped molecule is formed with a central benzene core and three radiating arms, each containing a stable 1,2,3-triazole ring. This method allows for the covalent attachment of diverse molecular fragments, including polymers, fluorescent dyes, and biologically relevant molecules, to the central core. The copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, dramatically accelerates the reaction and controls the regioselectivity, exclusively producing the 1,4-isomer. wikipedia.orgnih.gov
Table 2: Components of the CuAAC Reaction with this compound
| Component | Role in Reaction | Example |
| This compound | Trivalent alkyne scaffold | Core building block |
| Organic Azide (R-N₃) | 1,3-Dipole | Benzyl azide, functionalized azides |
| Copper(I) Catalyst | Catalyzes cycloaddition, ensures regioselectivity | Cu(I) salts (e.g., CuI) or Cu(II) + reducing agent (e.g., CuSO₄ + Sodium Ascorbate) |
| Product | 1,4-disubstituted 1,2,3-triazole | 1,3,5-Tris(1-substituted-1H-1,2,3-triazol-4-yl)benzene |
Synthesis of C3-Symmetry Discotic Molecules via Click Chemistry
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been effectively employed to synthesize C3-symmetry discotic molecules using this compound as a core. This approach allows for the efficient construction of disc-like molecules with a high degree of structural precision.
In a representative synthesis, this compound is reacted with peripherally substituted benzyl azides. The reaction proceeds under mild conditions, typically using a copper(I) catalyst, to yield discogens with a central benzene ring connected to three 1,2,3-triazole rings. These triazole rings, formed in the cycloaddition, extend the conjugated core of the molecule. The peripheral substitution of the benzyl azides, often with long alkyl chains, is crucial for inducing liquid crystalline behavior.
A series of C3-symmetry discotic molecules have been synthesized by reacting this compound with 3,4,5-trialkoxybenzyl azides. The thermotropic properties of these molecules were found to be dependent on the length of the alkoxy chains. For instance, compounds with octyl and dodecyl peripheries exhibit stable liquid crystalline phases at room temperature. These molecules self-assemble into hexagonally packed columnar structures, a key feature for potential applications in one-dimensional charge transport.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | 3,4,5-Tri(octyloxy)benzyl azide | Copper(I) | C3-Symmetric Discogen with octyl chains |
| This compound | 3,4,5-Tri(dodecyloxy)benzyl azide | Copper(I) | C3-Symmetric Discogen with dodecyl chains |
| This compound | 3,4,5-Tri(octadecyloxy)benzyl azide | Copper(I) | C3-Symmetric Discogen with octadecyl chains |
Integration into Mechanically Interlocked Architectures
The rigid and trifunctional nature of this compound makes it an attractive component for the construction of mechanically interlocked molecules (MIMs) such as rotaxanes and catenanes. While specific examples of rotaxanes and catenanes directly incorporating a this compound core are not extensively reported, its structural properties are well-suited for such applications. The ethynyl (B1212043) groups can serve as reactive sites for "stoppering" reactions in rotaxane synthesis or for the final ring-closing step in the synthesis of catenanes.
The general strategies for synthesizing these architectures often rely on template-directed methods. In a potential approach for a cmu.edurotaxane, a linear molecule (axle) containing a 1,3,5-triethynylphenyl group could be threaded through a macrocycle (wheel). The terminal ethynyl groups could then be reacted with bulky "stopper" groups to prevent the dethreading of the wheel.
For catenane synthesis, two or more macrocycles are interlocked. A synthetic strategy could involve the pre-organization of two open-chain molecules, each containing a this compound unit, around a metal template. Subsequent ring-closing reactions of both components would lead to the formation of a cmu.educatenane. The Sonogashira coupling or Glaser coupling of the terminal alkyne functionalities could be employed for the cyclization steps.
σ-Acetylide Synthetic Methodologies in Organometallic Complex Formation
The terminal alkyne groups of this compound readily undergo deprotonation to form acetylides, which are excellent ligands for a wide range of metal ions. This reactivity has been exploited to synthesize a variety of organometallic complexes where the this compound unit acts as a rigid, multidentate linker.
The formation of σ-acetylide complexes typically involves the reaction of this compound with a metal precursor in the presence of a base. The base deprotonates the terminal C-H bond of the alkyne, and the resulting anionic carbon atom then coordinates to the metal center, forming a stable σ-bond. By controlling the stoichiometry of the reactants, it is possible to selectively form complexes with one, two, or three metallic fragments attached to the central benzene core.
A series of ruthenium σ-acetylide complexes have been synthesized by reacting this compound with ruthenium precursors. These complexes exhibit interesting electronic and photophysical properties, largely influenced by the communication between the metal centers through the conjugated triethynylbenzene bridge.
| Metal Precursor | Base | Product |
| [RuCl(dppe)Cp] | NaH | [Ru(C≡C-C6H4-C≡C-C6H4-C≡CH)(dppe)Cp] |
| 2 [RuCl(dppe)Cp] | NaH | [Ru(C≡C-C6H4-C≡C-C6H4-C≡C-Ru(dppe)Cp)(dppe)Cp] |
| 3 [RuCl(dppe)Cp] | NaH | [{Ru(dppe)Cp}3(μ3-C≡C-C6H4-C≡C-C6H4-C≡C)] |
Cleavage Reactions for Terminal Alkyne Generation
In many multi-step syntheses involving this compound, it is often necessary to protect the terminal alkyne functionalities to prevent unwanted side reactions. Silyl groups, such as trimethylsilyl (TMS) and triisopropylsilyl (TIPS), are commonly used for this purpose due to their ease of installation and selective removal. The regeneration of the terminal alkyne is a crucial step and can be achieved through various cleavage reactions.
The most common method for the deprotection of silyl-protected alkynes is through the use of a fluoride source. Tetrabutylammonium fluoride (TBAF) is a widely used reagent for this transformation. The fluoride ion has a high affinity for silicon, leading to the cleavage of the Si-C bond and the formation of the terminal alkyne and a fluorosilane byproduct. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature.
Alternatively, base-catalyzed cleavage can be employed. Reagents such as potassium carbonate in methanol can effectively remove TMS groups. For more sterically hindered silyl groups like TIPS, stronger bases or harsher conditions may be required. The choice of deprotection method depends on the stability of other functional groups present in the molecule.
| Protected Alkyne | Deprotection Reagent | Solvent | Product |
| 1,3,5-Tris(trimethylsilylethynyl)benzene | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | This compound |
| 1,3,5-Tris(triisopropylsilylethynyl)benzene | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | This compound |
| 1,3,5-Tris(trimethylsilylethynyl)benzene | Potassium Carbonate | Methanol | This compound |
Strategic Approaches for Controllable Synthesis
The divergent approach to dendrimer synthesis begins from a central core and builds outwards, generation by generation. The C3 symmetry and trifunctionality of this compound make it an ideal core molecule for the divergent synthesis of dendrimers. Each ethynyl group can serve as a branching point for the attachment of monomer units, leading to a highly branched, tree-like structure.
In a typical divergent synthesis using a this compound core, the first step involves the reaction of the core with a monomer that has one reactive group and two or more protected reactive groups. For example, a Sonogashira coupling reaction could be used to attach a monomer containing a halogen and two protected alkyne groups. After the first generation is formed, the protecting groups on the periphery are removed, and the next generation of monomers is added. This process is repeated to build up the dendrimer to the desired size.
While specific examples of high-generation dendrimers built from a this compound core are not abundant in the literature, the principles of divergent synthesis are well-established. For instance, polyphenylene dendrimers have been synthesized divergently from a trifunctional core, showcasing the potential for creating rigid, shape-persistent dendritic structures. The rigidity of the this compound core would be expected to impart a high degree of structural order to the resulting dendrimers.
Template-assisted synthesis is a powerful strategy for the construction of complex molecular architectures with a high degree of control over the final structure. In this approach, a template molecule is used to pre-organize the reactants in a specific orientation, facilitating a desired chemical reaction that would be entropically disfavored in the absence of the template.
This compound can act as a template to guide the synthesis of shape-persistent macrocycles and other complex structures. In a "triethynylbenzene template approach," the three ethynyl groups are used as anchor points to which other molecular fragments are attached. These fragments are designed to react with each other in a subsequent step to form a larger, often cyclic, structure. After the desired structure is formed, the template can, in some cases, be cleaved and removed, although in many instances it remains an integral part of the final molecule.
This methodology has been explored for the synthesis of novel cyclophenylene-based structures. In one approach, three "crescent-shaped" molecular units are attached to the this compound core via Sonogashira coupling. An intramolecular cyclization reaction, such as an Ullmann coupling, can then be used to link the ends of the crescent units, forming a "three-spoke wheel" macrocycle with the triethynylbenzene unit at its hub.
Advanced Reactivity and Transformation Mechanisms
Polymerization Reactions of 1,3,5-Triethynylbenzene
The polymerization of this compound is a key area of research for creating extended carbon networks. The specific arrangement of its functional groups allows for controlled bond formation under specific energetic conditions, leading to materials with unique structural and electronic characteristics. Two significant methods for polymerizing TEB are through the application of high pressure and by grafting it onto a surface to induce a reaction.
The application of high pressure to solid-state this compound provides the necessary activation energy to overcome reaction barriers and induce polymerization. This method has been shown to be highly effective in creating ordered carbon nanostructures at pressures significantly lower than those required for the polymerization of less reactive aromatic molecules like benzene (B151609).
The pressure-induced polymerization of this compound proceeds through a [4+2] dehydro-Diels-Alder (DDA) reaction mechanism. acs.org In this reaction, an ethynyl (B1212043) group on one TEB molecule acts as the dienophile, while a phenyl ring on an adjacent molecule serves as the diene. The applied pressure reduces the intermolecular distances, facilitating the formation of new covalent bonds. This cycloaddition reaction is considered a "distance-selected" process, where the specific proximity of reactive sites dictates the reaction pathway. researchgate.net The presence of the ethynyl groups is crucial, as they significantly lower the required reaction pressure to around 4 GPa, a substantial reduction from the approximately 20 GPa needed for the polymerization of benzene. acs.org
The DDA polymerization of this compound results in the formation of a novel sp²–sp³ hybridized carbon nanoribbon structure. acs.org These nanoribbons are crystalline in nature and are described as having an armchair graphitic structure. researchgate.net The sp³-hybridized carbon atoms are formed at the junction of the newly formed six-membered rings from the DDA reaction, while the remaining carbon atoms from the phenyl rings and unreacted double bonds retain their sp² hybridization. This combination of bonding configurations imparts unique electronic and mechanical properties to the resulting nanomaterial.
Pressure plays a critical role in enabling the polymerization of aromatic compounds like this compound. Its primary effect is the reduction of intermolecular distances to a point where covalent bond formation becomes favorable. For the DDA reaction of TEB, a critical intermolecular C···C distance of over 3.3 Å is sufficient for the reaction to proceed, which is notably longer than the distances required for similar reactions in benzene and acetylene. acs.org This highlights the enhanced reactivity of the ethynyl-substituted phenyl ring under compression. The "distance-selected" nature of the reaction ensures a high degree of structural order in the resulting polymer. researchgate.net
| Parameter | Value | Reference |
| Reaction Mechanism | [4+2] Dehydro-Diels-Alder (DDA) | acs.org |
| Onset Reaction Pressure | 4 GPa | acs.org |
| Critical Intermolecular C···C Distance | > 3.3 Å | acs.org |
| Product Structure | sp²–sp³ Carbon Nanoribbons | acs.org |
| Nanoribbon Crystallography | Armchair Graphitic | researchgate.net |
Inducing polymerization on a surface offers a bottom-up approach to creating well-defined, two-dimensional polymeric structures. The substrate can template the arrangement of the monomer molecules, leading to highly ordered polymers that are chemically bonded to the surface.
Theoretical studies based on density functional theory (DFT) have explored the fabrication of conductive molecular wires through the surface-grafted polymerization of this compound on a hydrogen-terminated Si(100)2 × 1 surface. rsc.org This process is envisioned to occur in two distinct steps. The first step involves the self-assembly of TEB molecules into aligned molecular arrays on the silicon surface. This ordering is driven by the interactions between the molecules and the anisotropic nature of the Si(100)2 × 1 reconstruction. rsc.org
Following self-assembly, the second step is a proposed in-situ polymerization of the adsorbed TEB molecules with carbon monoxide (CO). This reaction is theorized to proceed via a formal [2 + 2 + 1] cycloaddition, which would result in a surface-grafted molecular wire that is both chemically bonded to and electronically interlinked with the silicon substrate. rsc.org The resulting polymer/Si(100)2 × 1 structure is predicted to be semiconducting, with the potential to be tuned to a conductive state through electron doping. In such a system, the molecular wires would act as the sole conducting channels, while the silicon substrate maintains its semiconducting properties, making these structures promising candidates for applications in molecular electronics. rsc.org
| Parameter | Description | Reference |
| Substrate | Hydrogen-terminated Si(100)2 × 1 | rsc.org |
| Initial Step | Self-assembly of TEB into aligned molecular arrays | rsc.org |
| Proposed Polymerization | In-situ reaction with CO via formal [2 + 2 + 1] cycloaddition | rsc.org |
| Resulting Structure | Surface-grafted molecular wire | rsc.org |
| Predicted Electronic Properties | Semiconducting (tunable to conductive) | rsc.org |
Surface-Grafted Polymerization
In Situ Cycloaddition Reactions (e.g., with CO)
The reactivity of this compound (TEB) extends to in situ cycloaddition reactions, a concept that has been theoretically explored for the fabrication of conductive molecular wires. Density functional theory (DFT) calculations have been employed to study a two-step surface reaction on hydrogen-terminated Si(100)2 × 1 surfaces. This process begins with the self-assembled growth of TEB molecules to form aligned molecular arrays. The subsequent step involves the in situ polymerization of these adsorbed molecules with carbon monoxide (CO) through a formal [2 + 2 + 1] cycloaddition reaction. This reaction is predicted to produce a surface-grafted molecular wire that is chemically bonded to the silicon surface and electronically interlinked rsc.org.
Formation of Conductive Molecular Wires
The polymer/Si(100)2 × 1 structure resulting from the in situ cycloaddition of this compound and CO is theoretically semiconducting. However, its electronic properties can be tuned, and it can be rendered conductive through electron doping. In such a system, the molecular wires would serve as the sole conducting channels, while the silicon substrate maintains its semiconducting characteristics. These unique theoretical properties position these surface-grafted molecular wires or polymers as potential candidates for applications in the field of molecular electronics rsc.org.
Formation of Conjugated Microporous Polymers (CMPs)
This compound is a key building block in the synthesis of Conjugated Microporous Polymers (CMPs). These materials are characterized by their extended π-conjugation and permanent microporosity, making them suitable for a variety of applications, including gas separation and catalysis.
Sonogashira-Hagihara Cross-Coupling for CMP Networks
The primary method for synthesizing CMPs from this compound is the palladium-catalyzed Sonogashira-Hagihara cross-coupling reaction. This reaction involves the coupling of the terminal alkyne groups of TEB with aryl halides. For instance, CMPs have been synthesized by coupling TEB with 1,4-diiodobenzene on a silica surface, resulting in a material with high surface area and superhydrophobicity, suitable for use as a stationary phase in high-performance liquid chromatography.
The versatility of the Sonogashira-Hagihara reaction allows for the incorporation of various functional monomers to tailor the properties of the resulting CMPs. For example, benzothiadiazole-based CMPs have been synthesized by reacting 4,7-dibromobenzo[c]-1,2,5-thiadiazole with this compound for photocatalytic applications. Similarly, porphyrin-based CMP tubes have been created through the Sonogashira reaction of 1,3,5-tris[4′-(ethynyl)phenyl]benzene and a brominated porphyrin.
Rational Design of Bifunctional CMPs
The rational design of CMPs allows for the incorporation of multiple functionalities to create bifunctional materials with synergistic properties. This approach enables the precise engineering of the conjugated skeleton and the pore environment at a molecular level.
An example of this is the de novo synthesis of amidoxime-functionalized CMPs with ortho-substituted amino groups for the synergistic coordination and entrapment of uranyl ions. These bifunctional CMPs were synthesized via the Pd(II)/Cu(I) catalyzed Sonogashira-Hagihara coupling of this compound and 2-amino-3,5-dibromobenzonitrile, resulting in a porous and stable conjugated network with enhanced binding capabilities for specific ions rsc.org. The ability to chemically modify CMPs for targeted applications highlights their potential in developing advanced functional materials.
Poly(silylene arylacetylene) Resins based on this compound
While much of the research on poly(silylene arylacetylene) (PSA) resins focuses on derivatives of diethynylbenzene, dendritic and star-shaped PSA resins have been synthesized using this compound as a core moiety. These materials exhibit promising properties for applications in aerospace and as high-performance resin matrices for composites.
For example, star-shaped arylacetylene resins have been synthesized through a Grignard reaction between 1,3-diethynylbenzene (B158350) and trichlorinated silanes, which can be conceptually extended to the use of a tri-functional core like this compound. These resins are noted for their low melt viscosity and wide processing windows, making them suitable for resin transfer molding. The cured resins demonstrate high flexural modulus and excellent heat resistance, with temperatures for 5% weight loss (Td5) reaching up to 697 °C in a nitrogen atmosphere researchgate.net. The introduction of a trifunctional monomer like this compound can lead to highly cross-linked and thermally stable network polymers.
Thermally Induced Polymerization for Graphene Synthesis
This compound has been identified as a novel and effective carbon precursor for the synthesis of graphene through thermally induced polymerization. This method offers a pathway to produce high-quality graphene at relatively low temperatures compared to traditional chemical vapor deposition (CVD) methods using gaseous precursors rsc.orgrsc.org.
The synthesis is typically carried out on a catalytic metal surface, such as Rh(111). The process involves the adsorption of TEB molecules onto the substrate at room temperature, followed by a temperature-programmed annealing process. The strong π–d orbital hybridization between TEB and the rhodium surface helps to prevent the desorption of intermediates at high temperatures, leading to a high yield of graphene rsc.org.
During the annealing process, several key intermediates, including oligomers and graphene nanoclusters, have been identified through scanning tunneling microscopy (STM) at temperatures of 150 °C and 430 °C. The benzene ring of the TEB molecule is believed to remain intact throughout the process, facilitating the formation of the graphene lattice rsc.orgrsc.org. Interestingly, direct annealing to the target growth temperature has been found to produce graphene with fewer domain boundaries and defects, likely due to enhanced diffusion and rearrangement of the carbon precursors on the surface rsc.orgrsc.org.
Interactive Data Table: Properties of this compound Based Materials
| Material Class | Synthesis Method | Key Monomers | Resulting Properties | Potential Applications |
| Conductive Molecular Wires | In Situ Cycloaddition with CO | This compound, Carbon Monoxide | Semiconducting (tunable to conductive), Surface-grafted | Molecular Electronics |
| Conjugated Microporous Polymers (CMPs) | Sonogashira-Hagihara Cross-Coupling | This compound, Aryl Halides | High Surface Area, Permanent Microporosity, Tunable Functionality | Gas Separation, Catalysis, Chromatography |
| Poly(silylene arylacetylene) Resins | Grignard Reaction (conceptual) | This compound core | High Thermal Stability, High Flexural Modulus, Low Melt Viscosity | Aerospace Composites, High-Performance Resins |
| Graphene | Thermally Induced Polymerization | This compound | High-Quality Graphene at Lower Temperatures | Electronics, Transparent Electrodes, Photodetectors |
Role as Carbon Precursor for Graphene on Rhodiumunistra.frmdpi.com
This compound (TEB) has been identified as a novel and effective carbon precursor for the synthesis of graphene on a Rhodium (111) substrate. rsc.orgrsc.orgrsc.org The selection of TEB is strategic due to the characteristic π–d orbital hybridization that occurs between the molecule and the Rh(111) surface, which facilitates the growth process. rsc.orgrsc.org This interaction allows for the synthesis of graphene at relatively lower temperatures compared to traditional gaseous precursors. rsc.orgrsc.org The process typically involves the deposition of TEB molecules onto the Rh(111) substrate under ultrahigh vacuum conditions. researchgate.net The inherent structure of TEB, with its central benzene ring, is expected to be maintained throughout the initial stages of the annealing process, contributing to a high yield of graphene. rsc.orgrsc.org
The synthesis of high-quality, thickness-controllable graphene is a significant area of research due to its exceptional electronic, thermal, and optical properties. rsc.org The use of large aromatic molecules like TEB as precursors is a promising approach to achieving this. rsc.orgrsc.org The strong interaction between TEB and the rhodium substrate is a key factor in its successful application as a carbon source for graphene growth. researchgate.net
Influence of Annealing Pathways on Graphene Qualitymdpi.comnih.gov
The quality of the graphene synthesized from this compound is significantly influenced by the annealing pathway employed after the initial deposition of the precursor on the Rh(111) substrate. Two primary pathways have been investigated: a temperature-programmed (stepwise) annealing process and a direct annealing process to the target growth temperature. rsc.orgrsc.orgrsc.org
Temperature-Programmed Annealing: This method involves a gradual increase in temperature, allowing for a stepwise transformation of the TEB molecules. While this pathway facilitates the initial nucleation and subsequent growth of graphene at comparatively low temperatures, it can result in the formation of more domain boundaries and defects in the final graphene sheet. rsc.orgrsc.org
Direct Annealing: In this approach, the substrate with the deposited TEB is rapidly heated to the target growth temperature (e.g., 550°C) and held there for a specific duration. rsc.org This method has been shown to produce higher-quality graphene with fewer domain boundaries and defects. rsc.orgrsc.org The improved quality is attributed to the sufficient diffusion and rearrangement of the carbon precursors on the substrate surface at the elevated temperature, leading to more ordered graphene islands that preferentially form along the step edges of the Rh(111) substrate. rsc.orgrsc.orgrsc.org
| Annealing Pathway | Description | Resulting Graphene Quality |
| Temperature-Programmed | Gradual heating through various temperatures. | Higher yield at lower temperatures, but with more domain boundaries and defects. rsc.orgrsc.org |
| Direct Annealing | Rapid heating to a target growth temperature. | Fewer domain boundaries and defects, leading to higher quality graphene. rsc.orgrsc.orgrsc.org |
Intermediates in Graphene Growthmdpi.comnih.gov
The transformation of this compound into a continuous graphene layer on Rh(111) proceeds through identifiable intermediate structures. The stepwise annealing pathway has been particularly useful in isolating and characterizing these intermediates using techniques such as scanning tunneling microscopy (STM). rsc.orgrsc.org
Following the room-temperature deposition of TEB on the Rh(111) surface, the initial annealing to a temperature of approximately 150°C leads to the formation of several-molecule oligomers . rsc.orgrsc.org As the annealing temperature is further increased to around 430°C, these oligomers evolve into graphene nanoclusters . rsc.orgrsc.org These nanoclusters then serve as the building blocks for the formation of larger graphene domains at higher temperatures. The identification of these oligomeric and nanocluster intermediates provides crucial insights into the growth mechanism of graphene from large aromatic precursor molecules. rsc.orgrsc.org
Supramolecular Assembly and Directed Architectures
Self-Assembly Behavior of C3-Symmetry Discotic Moleculesresearchgate.net
Molecules with C3-symmetry, such as derivatives of this compound, can act as building blocks for the formation of discotic liquid crystals. rsc.org These disc-shaped molecules, often referred to as discogens, have a tendency to self-assemble into columnar structures. rsc.org A series of C3-symmetry discogens have been synthesized by reacting this compound with 3,4,5-trialkoxybenzyl azides via a copper-catalyzed "click reaction". rsc.orgrsc.org This reaction forms a conjugated aromatic core consisting of three 1,2,3-triazoles connected to the central benzene ring. rsc.org
The self-assembly behavior of these discotic molecules is influenced by the length of the peripheral alkyl chains. For instance, derivatives with octyl and dodecyl peripheries exhibit stable liquid crystalline phases at room temperature. rsc.orgrsc.org These phases transition to an isotropic liquid upon heating. rsc.org The molecule with octadecyl chains shows a transition from a crystalline to a liquid crystalline phase before becoming a disordered liquid at a higher temperature. rsc.orgrsc.org Characterization through optical polarized microscopy and X-ray scattering has revealed that these liquid crystalline phases consist of hexagonally packed columns. rsc.orgrsc.org
π-π Stacking and Hydrogen Bonding Interactionsrsc.org
The self-assembly of C3-symmetrical molecules into ordered supramolecular structures is governed by non-covalent interactions, primarily π-π stacking and hydrogen bonding. In the case of discotic molecules derived from this compound, the flat, aromatic cores facilitate π-π stacking, leading to the formation of the observed columnar structures. rsc.org The arrangement of these columns is also influenced by the interactions between the peripheral chains.
While the specific molecules synthesized from this compound and alkoxybenzyl azides rely on π-π stacking and van der Waals forces for their assembly, other C3-symmetric systems, such as those based on 1,3,5-benzenetricarboxamide, explicitly demonstrate the crucial role of hydrogen bonding. nih.govresearchgate.net In these systems, the amide groups form a network of hydrogen bonds that, in conjunction with π-π stacking, direct the self-assembly into helical, fibrous structures. nih.govresearchgate.net The interplay between these interactions is delicate, and the balance between them dictates the stability and morphology of the resulting supramolecular architectures. nih.gov
| Interaction Type | Role in Self-Assembly of C3-Symmetric Molecules |
| π-π Stacking | Promotes the stacking of flat aromatic cores to form columnar structures. rsc.orgnih.gov |
| Hydrogen Bonding | In derivatives like amides, it provides directionality and stability to the assembled structures, often leading to fibrous or helical morphologies. nih.govresearchgate.net |
| Van der Waals Forces | Interactions between peripheral alkyl chains influence the packing of the columnar structures. rsc.org |
Formation of Ordered 2D Graphdiyne Analogues via Supramolecular Interactions
The principles of supramolecular chemistry can be harnessed to guide the synthesis of ordered two-dimensional (2D) materials like graphdiyne analogues. Graphdiyne is a 2D carbon allotrope composed of sp- and sp²-hybridized carbon atoms. The direct synthesis of crystalline graphdiyne analogues can be achieved by designing precursor molecules that self-assemble into a pre-organized architecture before the final covalent bond formation. researchgate.net
For instance, the introduction of π-π and CH-π interactions in precursors related to this compound can control the flat bonding geometries necessary for the formation of a 2D network. researchgate.net While this compound itself may form a 3D porous film due to the lack of strong directional interactions, modifying the precursor to include bulky groups that promote specific intermolecular interactions can lead to the formation of a multilayer graphdiyne analogue. researchgate.net This supramolecular approach, where non-covalent interactions template the polymerization in a 2D plane, is a powerful strategy for the bottom-up fabrication of novel carbon-based nanomaterials. researchgate.net
Metallo-Supramolecular Architectures
The rigid, tripodal structure of this compound (TEB) makes it an exceptional building block for the construction of complex metallo-supramolecular architectures. Its three ethynyl groups, arranged in a C3-symmetric fashion, provide well-defined coordination vectors for directed self-assembly with metal ions. This leads to the formation of discrete, shape-persistent two- and three-dimensional structures. The arylethynyl framework has been utilized to create carbon-rich molecules, liquid crystals, and other materials with unique optical and photophysical properties. acs.orgacs.org
The utility of the this compound moiety extends to its role as a template for generating intricate, shape-persistent structures where the peripheral aryl systems can be locked into specific conformations, such as coplanar or orthogonal arrangements. acs.orgacs.org This control over the molecular geometry is fundamental to designing sophisticated supramolecular systems. Synthetic strategies often involve Sonogashira cross-coupling reactions to attach functionalized aryl groups to the central TEB core, creating larger, more complex ligands for metal coordination. acs.org
Coordination Chemistry with Transition Metals
This compound serves as a versatile platform for coordination with a variety of transition metals, enabling the synthesis of mono-, bi-, and trimetallic complexes. acs.orgacs.org Its ethynyl groups can directly bind to metal centers, acting as σ-acetylide ligands. This allows for the systematic construction of organometallic compounds where different metal fragments are precisely arranged around the central benzene core. acs.orgacs.orgresearchgate.net
Formation of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. This compound and its derivatives are valuable organic linkers in the synthesis of MOFs due to their rigidity and defined C3 symmetry, which helps in the formation of porous, well-ordered structures. mdpi.comresearchgate.net These materials have attracted significant attention for applications in gas storage and separation. mdpi.com
The unique crystal structure of MOFs, composed of metal centers connected by these organic linkers, can be tuned to create materials with high surface area and specific pore volumes. mdpi.comresearchgate.net For instance, MOFs constructed with linkers derived from a 1,3,5-trisubstituted benzene core have demonstrated remarkable surface areas, making them promising candidates for various applications. nih.gov
Organic Linker Role in MOF Construction
The primary role of this compound and its functionalized analogues in MOF construction is to act as a rigid, multitopic node that connects metal centers into an extended network. acs.orgmdpi.com The length and geometry of the linker dictate the pore size and topology of the resulting framework. By modifying the TEB core with functional groups, such as carboxylates, the properties of the MOF can be tailored for specific applications. For example, 1,3,5-tris(4-carboxyphenylethynyl)benzene has been used to construct coordination polymers with copper ions, resulting in materials with varying degrees of porosity. researchgate.net
The table below summarizes different MOFs constructed using linkers derived from a 1,3,5-trisubstituted benzene core, highlighting their properties and applications.
| MOF Name | Organic Linker | Metal Ion | Key Properties | Potential Application |
| TIBM-Cu | 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene | Cu | High CO2 adsorption (3.60 mmol/g at 1 bar), high porosity (0.3–1.5 nm) | CO2 Capture |
| TIBM-Al | 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene | Al | CO2 adsorption (2.1 mmol/g at 1 bar) | Gas Storage |
| TIBM-Cr | 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene | Cr | CO2 adsorption (1.6 mmol/g at 1 bar) | Gas Storage |
| 7c | 1,3,5-tris(4-carboxyphenylethynyl)benzene | Cu | Mesoporous | Carbon precursor |
| 7d | 1,3,5-tris(4-carboxyphenylethynyl)benzene | Cu | Mesoporous | Carbon precursor |
| 7e | 1,3,5-tris(4-carboxyphenylethynyl)benzene | Cu | Microporous | Carbon precursor |
Data sourced from multiple studies for comparative purposes. mdpi.comresearchgate.netresearchgate.net
Two-Dimensional Organometallic Lattices (e.g., Au-TEB Frameworks)
A notable example of a two-dimensional (2D) organometallic lattice is the framework formed by the homocoupling of this compound on a gold surface (Au-TEB). This 2D network features a unique structure characterized by a kagome lattice of Au atoms and a hexagonal lattice of the organic molecules within the same metal-organic framework. nih.gov The linkage is formed through C-Au-C bonds. nih.gov
First-principles calculations have revealed that the Au-TEB framework possesses intrinsic half-metallicity, where one spin channel is metallic and the other is insulating with a large energy gap of 2.8 eV. nih.gov This electronic structure, which includes kagome bands near the Fermi level, suggests potential for exotic topological quantum phases and applications in nanoelectronics and spintronics. nih.gov Furthermore, studies on the adsorption of small gas molecules on the Au-TEB network indicate its potential as a material for gas sensing applications. nih.gov
Synthesis of Organometallic Dendrimers with this compound Building Blocks
Organometallic dendrimers are highly branched, tree-like macromolecules with metal atoms incorporated into their structure. This compound is an effective building block for the synthesis of these dendrimers due to its trifunctional nature, which allows for a divergent growth strategy. acs.orgacs.org In this approach, successive generations of the dendrimer are built outwards from the central TEB core. acs.orgacs.org
The synthesis typically involves σ-acetylide coupling methodologies, reacting the ethynyl groups of TEB with transition metal complexes. acs.orgscispace.com This step-by-step divergent strategy is an effective method for creating transition metal dendrimers with an alkynyl-aryl backbone. acs.org The transition metal fragments act as spacers, which can prevent interference between proximal groups, facilitating the generation of higher-generation dendrimers. acs.org
Organoplatinum Dendrimers
A significant area of research has focused on the synthesis of organoplatinum dendrimers using this compound. These dendrimers feature ethynylplatinum units in their main chain. acs.orgacs.org The synthesis is achieved by reacting TEB with diiodobis(triethylphosphine)platinum. acs.orgscispace.com
The divergent synthesis begins with a core molecule, such as the trinuclear complex 1,3,5-[trans-I(Et3P)2PtC≡C]3C6H3. Reacting this first-generation core with an excess of this compound leads to the formation of a first-generation dendrimer with terminal acetylene groups. acs.orgacs.org This process can be continued to create higher-generation dendrimers. acs.org The resulting structures have been fully characterized using techniques such as elemental analysis, mass spectrometry, NMR, and vibrational spectroscopy. acs.org X-ray crystal structure analysis of a first-generation dendrimer revealed an out-of-plane twisting of the terminal this compound groups relative to the central aromatic ring. acs.org
The table below details the key building blocks and resulting generations in the synthesis of organoplatinum dendrimers.
| Generation | Core Molecule / Precursor | Reactant | Resulting Dendrimer |
| G0 | This compound | Diiodobis(triethylphosphine)platinum | 1,3,5-[trans-I(Et3P)2PtC≡C]3C6H3 (Complex 1) |
| G1 | Complex 1 | This compound | First-generation dendrimer with terminal acetylene groups (Dendrimer 3) |
| G2 | Dendrimer 3 | Complex 1 | Functionalized second-generation dendrimer (Dendrimer 6) |
This table illustrates the divergent synthetic strategy for organoplatinum dendrimers. acs.orgacs.org
Mechanically Interlocked Rotaxane Dendrimers
The unique structural characteristics of this compound render it a valuable building block in the synthesis of complex macromolecular architectures, including mechanically interlocked rotaxane dendrimers. researchgate.netpnas.org These structures are a class of molecules where multiple rotaxane units are incorporated into a dendrimer's branched structure. nih.govrsc.org Rotaxanes themselves are composed of a dumbbell-shaped molecule threaded through a macrocycle, which are linked mechanically rather than covalently. nih.govmanchester.ac.uk The incorporation of numerous switchable acs.orgrotaxane units within a dendron framework imparts stimuli-responsive features to the resulting dendrimers. researchgate.net
A common synthetic strategy for constructing these intricate structures is a divergent approach, where successive generations of the dendrimer are built outwards from a central core. pnas.org In this context, this compound serves as the initial core molecule. The synthesis of the first-generation (G1) organometallic rotaxane dendrimer is achieved through a Copper(I)-catalyzed coupling reaction between this compound and a acs.orgrotaxane building block. researchgate.netpnas.org This reaction typically yields a structure where the rotaxane units are attached to the central benzene ring via the ethynyl groups. pnas.org
Subsequent generations (G2, G3, G4, etc.) are synthesized in a stepwise manner. pnas.org The terminal groups of the preceding generation are first deprotected to reveal reactive acetylene groups. pnas.org These are then reacted with an excess of the acs.orgrotaxane building block, again via a Cu(I)-catalyzed coupling reaction, to build the next generation with an increased number of mechanically interlocked branches. pnas.org The purification of these dendrimers is often carried out using flash column chromatography and recrystallization. pnas.org The resulting rotaxane dendrimers have been characterized using various analytical techniques, including 1D and 2D NMR spectroscopy, MALDI-TOF mass spectrometry, and gel permeation chromatography (GPC). nih.gov
| Dendrimer Generation | Synthetic Step | Catalyst/Reagents | Yield |
| G1 | Coupling of this compound with acs.orgrotaxane building block | CuI, Et2NH | 62% researchgate.net - 79% pnas.org |
| G1-YNE (Deprotected) | Deprotection of G1 | Tetrabutylammonium fluoride (TBAF), THF | 87% pnas.org - 92% researchgate.net |
| G2 | Coupling of G1-YNE with acs.orgrotaxane building block | CuI, Et2NH | 61% researchgate.net |
This table presents data on the synthesis of rotaxane-branched dendrimers using this compound as a core.
Heteromultinuclear Transition Metal Complexes
The trifunctional nature of this compound makes it an ideal platform for the construction of heteromultinuclear transition metal complexes. acs.orgdntb.gov.ua By employing carefully planned, consecutive reaction sequences, it is possible to introduce different organometallic building blocks onto the periphery of the this compound core. acs.org This allows for the synthesis of complexes containing two (heterobimetallic) or three (heterotrimetallic) different metal centers. acs.org
A variety of transition metal units have been successfully incorporated into these structures, including:
Ferrocenyl (Fc = (η⁵-C₅H₅)(η⁵-C₅H₄)Fe)
[(tBu₂bpy)(CO)₃Re]
[(η⁵-C₅H₅)(Ph₃P)₂Ru]
[(η⁵-C₅H₅)(Ph₃P)₂Os]
trans-[(Ph₃P)₂(Cl)Pt] acs.org
The electrochemical behavior of these mono-, heterobi-, and heterotrimetallic assemblies has been studied. acs.org These investigations often show that there is no significant electronic interaction between the respective metal atoms in the ground state. acs.org However, UV-vis spectroscopic measurements may suggest a weak interaction between the metal centers. acs.org
Carbon-Rich Bridging Units in Metal Complexes
This compound serves as a quintessential carbon-rich, π-conjugated bridging unit in the architecture of multinuclear metal complexes. researchgate.netacs.org Its rigid, planar geometry and the presence of three ethynyl groups in a 120° orientation allow it to connect multiple transition metal fragments, effectively acting as a molecular hub. researchgate.netthermofisher.comacs.org This connectivity facilitates electronic communication between the peripheral metal centers through the organic linkage. researchgate.net
The use of this compound as a linker has been demonstrated in a series of compounds featuring various metallic fragments arranged around its periphery. researchgate.net Electrochemical studies, such as cyclic voltammetry, on bimetallic and trimetallic species have shown separated one-electron oxidation events for each metal center. researchgate.net This indicates that the central triethynylbenzene unit allows for electronic communication between the peripheral metal subunits. researchgate.net The degree of metal-to-metal communication through the bridging ligand can be quantitatively estimated by combining electrochemical and spectroscopic techniques. researchgate.net
Ferromagnetic Metal-Metal Exchange Interactions
A significant application of this compound as a bridging ligand is in the construction of molecules exhibiting ferromagnetic exchange interactions between metal centers. acs.org An example of this is the trinuclear iron(III) complex, [1,3,5-{Cp*(dppe)Fe(C⋮C−)}₃(C₆H₃)]³⁺. acs.org In this complex, three organoiron(III) units are bridged by the this compound spacer. acs.org
Magnetic susceptibility measurements performed on this triradical complex using a SQUID magnetometer revealed a ferromagnetic interaction between the iron centers. acs.org The temperature dependence of the molar susceptibility suggested a quartet ground state (S=3/2) for the molecule. acs.org The ferromagnetic coupling constant (2J) for the corresponding binuclear complex was determined to be 130.6 ± 0.2 cm⁻¹. acs.org For the trinuclear system, the two doublet states were found to lie 18.7 ± 0.2 cm⁻¹ and 28.8 ± 0.2 cm⁻¹ above the quartet ground state. acs.org These findings represent a notable example of ferromagnetic coupling occurring between metal spin carriers at nanoscale distances, mediated by the triethynylbenzene bridge. acs.org
| Complex | Ground State | Energy Difference (Doublet States above Quartet) | Reference |
| [1,3,5-{Cp*(dppe)Fe(C⋮C−)}₃(C₆H₃)]³⁺ | Quartet (S=3/2) | 18.7 ± 0.2 cm⁻¹ and 28.8 ± 0.2 cm⁻¹ | acs.org |
This table summarizes the magnetic properties of a trinuclear iron(III) complex with a this compound bridge.
Spin Density Localization in Organometallic Systems
The electronic structure and spin distribution in paramagnetic organometallic complexes containing this compound can be investigated through a combination of experimental techniques, such as Electron Paramagnetic Resonance (EPR) spectroscopy, and theoretical calculations. acs.orgacs.org EPR, also known as Electron Spin Resonance (ESR), is a powerful method for characterizing species with unpaired electrons. nih.gov
In the case of the trinuclear iron(III) complex, [1,3,5-{Cp*(dppe)Fe(C⋮C−)}₃(C₆H₃)]³⁺, the ESR spectrum showed a broad, unresolved signal at g = 2.13, along with signals at g = 4.46 and g = 7.97, which are attributed to Δms = 2 and Δms = 3 transitions, respectively. acs.org These transitions are characteristic of a high-spin system. acs.org
To complement these experimental results, Density Functional Theory (DFT) calculations have been used to optimize the geometries of these complexes and to understand the spin density distribution. acs.org For the aforementioned trinuclear iron(III) complex, these calculations indicated that the high-spin species is energetically favored. acs.org Furthermore, the calculations showed that the spin density is mainly localized on the iron centers, which supports the experimental observations of ferromagnetic coupling between the metal ions. acs.org
Advanced Characterization and Spectroscopic Analysis
Mass Spectrometry
Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of 1,3,5-Triethynylbenzene. For non-volatile or thermally sensitive compounds, soft ionization techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry are particularly valuable.
While simple electron or chemical ionization can confirm the molecular ion peak, high-resolution mass spectrometry (HRMS) using techniques such as ESI-TOF provides the exact mass of the molecule with high precision. For this compound (C₁₂H₆), the calculated monoisotopic mass is 150.04695 Da. ESI-TOF analysis would typically detect the protonated molecule [M+H]⁺, with a theoretical m/z of 151.05423. The experimental observation of this m/z value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental formula, distinguishing it from any potential isomers or impurities.
Vibrational Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of the molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound is dominated by absorptions corresponding to its terminal alkyne and aromatic moieties.
The most prominent and diagnostic peaks are the sharp, intense absorption of the acetylenic C-H bond stretch (ν≡C-H) appearing around 3287 cm⁻¹ and the weaker, but sharp, carbon-carbon triple bond stretch (νC≡C) near 2106 cm⁻¹. The presence of the aromatic ring is confirmed by the aromatic C-H stretching vibrations (νAr-H) above 3000 cm⁻¹ (typically ~3051 cm⁻¹) and the aromatic C=C stretching vibrations (νAr-C=C) in the 1400-1600 cm⁻¹ region, with a notable peak around 1572 cm⁻¹. The specific pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, along with out-of-plane bending bands below 900 cm⁻¹, can also confirm the 1,3,5-trisubstitution pattern of the benzene (B151609) ring.
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3287 | ≡C-H Stretch | Terminal Alkyne |
| ~3051 | C-H Stretch | Aromatic |
| ~2106 | C≡C Stretch | Alkyne |
| ~1572 | C=C Stretch | Aromatic Ring |
X-ray Diffraction Studies
X-ray diffraction (XRD) is the definitive method for determining the arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular packing.
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure of this compound in the solid state. Analysis of a suitable single crystal revealed that the compound crystallizes in the orthorhombic system with the space group P2₁2₁2₁. nih.gov This non-centrosymmetric space group indicates that the molecules pack in a chiral arrangement within the crystal lattice. The analysis confirms the planarity of the central benzene ring and the linear geometry of the ethynyl (B1212043) substituents. The precise bond lengths and angles obtained from the crystal structure are crucial for computational modeling and for understanding the electronic properties of the molecule.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.012(2) |
| b (Å) | 9.610(3) |
| c (Å) | 13.565(3) |
Powder X-ray diffraction (PXRD) is a valuable technique for assessing the bulk crystallinity and phase purity of a synthesized batch of this compound. A highly crystalline sample will produce a PXRD pattern with sharp, well-defined Bragg reflections, while an amorphous or poorly crystalline sample will show broad, diffuse peaks. This method is essential for quality control, ensuring that the material used in subsequent applications, such as polymerization or device fabrication, possesses the desired solid-state order. Furthermore, PXRD is a critical tool for monitoring solid-state reactions, such as the topochemical polymerization of this compound to form graphdiyne or other covalent organic frameworks, by observing the disappearance of the monomer peaks and the emergence of new peaks corresponding to the polymeric structure.
Scanning Tunneling Microscopy (STM) for Surface Adsorption and Growth Intermediates
Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique used to visualize and manipulate single molecules on conductive substrates. This compound is an ideal candidate for STM studies due to its planarity, high symmetry, and reactive ethynyl groups, which can mediate both intermolecular interactions and on-surface reactions.
When deposited on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG), gold (Au(111)), or copper (Cu(111)), this compound molecules can self-assemble into highly ordered two-dimensional (2D) porous networks. The structure of these networks is dictated by a delicate balance between molecule-substrate interactions and intermolecular forces, such as van der Waals forces and weak hydrogen bonding involving the terminal alkynes.
STM is indispensable for studying the on-surface synthesis of 2D carbon allotropes like graphdiyne, for which this compound is a key precursor. The process can be monitored in real-time, allowing for the direct visualization of:
The initial adsorption and self-assembly of the monomer molecules.
The formation of organometallic intermediates following thermal activation on catalytic surfaces.
The final covalent coupling of the monomers into extended, ordered 2D polymers.
These studies provide fundamental insights into reaction pathways and allow for the precise control of the growth of novel 2D materials with tailored electronic and structural properties.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a crucial technique for assessing the thermal stability of materials. For compounds intended for use in electronic devices or as precursors to carbon nanomaterials, a high decomposition temperature is often a prerequisite.
This compound is recognized for its high thermal stability beilstein-journals.org. This inherent stability is a key feature of its molecular structure. Research on derivatives has further substantiated the robustness of the this compound core. For example, a star-shaped small molecule, BDPP-1, which utilizes this compound as its central core and features diketopyrrolopyrrole (DPP) arms, demonstrates excellent thermal properties. TGA studies of BDPP-1 revealed an onset decomposition temperature corresponding to a 5% weight loss at 315 °C, indicating that the material is sufficiently stable for applications in organic photovoltaic devices riken.jptum.de. The high thermal stability of the parent compound and its derivatives underscores their potential in high-temperature applications.
| Compound | Decomposition Temperature (Td) | Notes |
| This compound | High thermal stability | General observation beilstein-journals.org. |
| BDPP-1 | 315 °C (5% weight loss) | Star-shaped molecule with a this compound core riken.jptum.de. |
Electronic Absorption Spectroscopy (e.g., UV-Vis Spectroscopy)
Electronic absorption spectroscopy is a fundamental tool for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals, providing information about the electronic structure and conjugation.
Derivatives of this compound are of significant interest for their optical and photophysical properties nih.govrsc.org. The electronic absorption spectra of transition metal complexes based on a this compound bridging ligand exhibit high-energy bands that correspond to intraligand π → π* transitions uni-frankfurt.de.
A detailed study of the star-shaped molecule BDPP-1, which has a this compound core, provides further insight. The UV-Vis absorption spectrum of BDPP-1 in chloroform (B151607) solution and as a thin film shows a broad absorption range. The spectrum is characterized by two main absorption bands:
A high-energy band around 360 nm, which is attributed to the π-π* transition of the conjugated backbone.
A lower-energy band that peaks at 586 nm in solution and red-shifts to 614 nm in the thin film state. This band is ascribed to an intramolecular charge transfer (ICT) transition between the donor and acceptor units of the molecule riken.jptum.de.
The significant molar extinction coefficient (ε) of 1.00 × 10⁵ M⁻¹ cm⁻¹ at 577 nm for BDPP-1 highlights its strong light-absorbing capabilities riken.jptum.de. The red shift observed in the thin film is indicative of enhanced intermolecular π-π interactions in the solid state riken.jp.
| Compound/Derivative | Solvent/State | Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) | Assignment |
| BDPP-1 | Chloroform | ~360 nm | - | π-π* transition |
| BDPP-1 | Chloroform | 586 nm | 1.00 × 10⁵ M⁻¹ cm⁻¹ at 577 nm | Intramolecular Charge Transfer (ICT) |
| BDPP-1 | Thin Film | ~360 nm | - | π-π* transition |
| BDPP-1 | Thin Film | 614 nm | - | Intramolecular Charge Transfer (ICT) |
Electrochemical Studies (e.g., Cyclic Voltammetry)
Electrochemical techniques, particularly cyclic voltammetry (CV), are essential for investigating the redox properties of molecules. These studies provide information on oxidation and reduction potentials, the stability of charged species, and the extent of electronic communication between different parts of a molecule.
The this compound unit serves as an effective bridge for electronic communication between redox-active centers. Electrochemical studies on bimetallic and trimetallic complexes linked by this core show separated one-electron oxidation events, demonstrating that the peripheral metal centers can "communicate" electronically through the organic linker.
For instance, 1,3,5-tris(ferrocenylethynyl)benzene exhibits three distinct and well-separated oxidation waves in its cyclic voltammogram, corresponding to the sequential oxidation of the three ferrocenyl moieties. This behavior is indicative of significant electronic interaction between the ferrocene (B1249389) units mediated by the triethynylbenzene core.
Furthermore, the electrochemical properties of derivatives are crucial for their application in electronic devices. The star-shaped molecule BDPP-1, with its this compound core, has been studied by cyclic voltammetry to determine its molecular energy levels, which are important for its potential use as a donor material in organic photovoltaics riken.jptum.de. In a related compound, 1,3,5-triphenylbenzene, a reversible reduction to the radical anion is observed at –2.35 V versus a saturated calomel (B162337) electrode (SCE).
| Compound/Derivative | Technique | Key Findings |
| Metal complexes with this compound linker | Cyclic Voltammetry | Separated one-electron oxidations, indicating electronic communication. |
| 1,3,5-Tris(ferrocenylethynyl)benzene | Cyclic Voltammetry | Three separated oxidation waves, showing interaction between ferrocenyl units. |
| BDPP-1 | Cyclic Voltammetry | Determination of molecular energy levels for photovoltaic applications riken.jptum.de. |
| 1,3,5-Triphenylbenzene | Cyclic Voltammetry | Reversible reduction to the radical anion at -2.35 V (vs. SCE). |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly valuable for studying the electronic structure of radical ions and paramagnetic metal complexes.
In the context of this compound, EPR spectroscopy has been employed to characterize the radical cations of its derivatives. For example, the radical cations of three different transition metal complexes incorporating a this compound core were generated through chemical oxidation and subsequently characterized by continuous wave X-band EPR spectroscopy at low temperatures uni-frankfurt.de. These studies provide direct evidence for the location of the unpaired electron and offer insights into the electronic communication between the metal centers and the bridging ligand. The electronic configurations of the resulting oxidized species of related complexes have also been characterized by EPR spectroscopy, both in the solid-state and in solution.
Photoelectron Spectroscopy
Photoelectron spectroscopy (PES) is a powerful technique that measures the kinetic energies of electrons ejected from a molecule upon irradiation with high-energy photons, providing direct information about the energies of molecular orbitals.
While a detailed photoelectron spectrum of isolated this compound is not widely reported, the technique has been applied to its derivatives to understand their electronic properties. For instance, photoelectron emission spectroscopy was used to study a complex "snowflake-shaped" molecule with a this compound core. These measurements confirmed the material's favorable electron-transporting properties and revealed high ionization potentials, which are important characteristics for applications in organic electronic devices like OLEDs beilstein-journals.org.
Additionally, X-ray Photoelectron Spectroscopy (XPS), a surface-sensitive variant of PES, has been utilized to investigate the chemical states of organometallic networks formed from this compound precursors on surfaces uni-frankfurt.de. This application of PES is crucial for understanding the interactions and chemical transformations of these molecules in the solid state and at interfaces. The study of the photoelectron spectrum of benzene, the core of the molecule, provides a foundational understanding, with the ethynyl substitutions expected to influence the energies of the π-orbitals riken.jp.
Theoretical and Computational Investigations of 1,3,5 Triethynylbenzene Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 1,3,5-triethynylbenzene and its derivatives at the atomic level. These calculations provide a detailed understanding of the geometric and electronic structures, as well as the magnetic behavior of TEB-based systems.
DFT calculations have been employed to explore the structural and electronic characteristics of two-dimensional (2D) organometallic frameworks incorporating this compound. One notable example is a 2D framework composed of gold atoms and TEB (Au-TEB). First-principles calculations have demonstrated that this Au-TEB network exhibits intrinsic half-metallicity, with one spin channel being metallic while the other is insulating. aip.orgnih.gov The charge transfer and covalent bonding between the gold atoms and the TEB molecules are key to these electronic properties. aip.orgnih.gov
In other studies, DFT has been used to optimize the geometries of bi- and trinuclear iron(III) complexes bridged by this compound spacers. acs.org These calculations have shown that high-spin species are energetically favored, with the spin density primarily localized on the iron centers. acs.org The electrochemical and UV-vis properties of various heterotrimetallic M−M′−M′′ transition metal complexes based on a this compound core have also been investigated, revealing weak electronic communication between the metal centers through the organic linker.
The optimized geometry and electronic parameters of various novel compounds can be studied using DFT methods such as B3LYP with a 6-311++G(d,p) basis set. ufms.br Such calculations can elucidate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the frontier energy band gap. ufms.br
Table 1: Calculated Properties of this compound-Based Organometallic Frameworks
| System | Computational Method | Key Structural Features | Key Electronic Properties |
|---|---|---|---|
| Au-TEB Framework | First-principles DFT | 2D organometallic framework | Half-metallicity, Ferromagnetism aip.orgnih.gov |
| Trinuclear Iron(III) Complex | DFT Optimization | Triangular topology with TEB spacer | High-spin ground state, Spin density on Fe centers acs.org |
DFT calculations have provided crucial insights into the self-assembly and on-surface polymerization of this compound on various substrates. A theoretical study detailed a two-step surface reaction to create conductive molecular wires on a hydrogen-terminated Si(100)2 × 1 surface. rsc.org The first step involves the self-assembly of TEB molecules into aligned arrays. rsc.org The second step is an in situ polymerization of the adsorbed molecules with carbon monoxide (CO) through a formal [2 + 2 + 1] cycloaddition, resulting in a surface-grafted molecular wire. rsc.org The resulting polymer/Si(100)2 × 1 structure is semiconducting and can be tuned to be conductive through electron doping. rsc.org
The adsorption energies of aromatic molecules, including benzene (B151609) as a related compound, on various surfaces have been calculated using DFT, often including van der Waals corrections. For instance, the adsorption energy of benzene on a MoS2 basal plane was calculated to be around 0.43-0.46 eV, with the molecule lying flat at approximately 3.5 Å above the surface. dtu.dk These types of calculations are essential for understanding the initial stages of self-assembly.
Table 2: Adsorption and Reaction Properties of this compound on Surfaces from DFT Studies
| System | Process | Key Findings from DFT |
|---|---|---|
| TEB on H-Si(100)2x1 | Self-assembly and Polymerization | Formation of aligned molecular arrays followed by in situ polymerization with CO to form conductive molecular wires. rsc.org |
DFT calculations have been instrumental in predicting and explaining the magnetic properties of this compound-based materials. The Au-TEB organometallic framework is predicted to be a magnetic 2D organic topological insulator. aip.orgnih.gov The ferromagnetism and half-metallicity in this system arise from charge transfer and the covalent character of the bonding. aip.orgnih.gov
In the case of a trinuclear iron(III) complex with a this compound spacer, DFT calculations confirmed that the high-spin species is energetically favored. acs.org Experimental SQUID measurements supported these findings, indicating a quartet ground state resulting from ferromagnetic interactions. acs.org The two doublet states were found to lie 18.7 ± 0.2 and 28.8 ± 0.2 cm⁻¹ above the quartet ground state. acs.org The exchange coupling constant (2J) for a related biradical species with a 1,3-diethynylbenzene (B158350) spacer was determined to be 130.6 ± 0.2 cm⁻¹, indicating ferromagnetic coupling. acs.org
Table 3: Magnetic Properties of this compound Systems from DFT and Experimental Data
| System | Magnetic Property | Key Findings |
|---|---|---|
| Au-TEB Framework | 2D Organic Topological Insulator | Exhibits ferromagnetism and half-metallicity. aip.orgnih.gov |
| Trinuclear Iron(III) Complex | Ferromagnetic Coupling | Quartet ground state. acs.org |
DFT calculations provide a detailed picture of the molecular orbital interactions that govern the electronic and bonding properties of this compound systems. In the Au-TEB framework, the electronic structure near the Fermi level is dominated by the out-of-plane d-orbitals of Au, which interact with the p-orbitals of the TEB molecule.
DFT has also been used to analyze the HOMO and LUMO energy levels of various transition metal complexes of this compound. For instance, in a study of ferrocene-derived complexes, DFT calculations revealed that the energy of the LUMO, centered on a 3,4-thiophene core, was about 1 eV higher than a related compound, while their HOMO energies were similar. researchgate.net The HOMO and LUMO energies for a series of high-energy compounds based on s-triazine were calculated using the B3LYP/6-311+G* level of theory. mdpi.com
Table 4: Calculated HOMO-LUMO Gaps for Representative Molecules
| Compound System | Computational Level | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| s-Triazine derivative 9 | B3LYP/6-311+G | -8.84 | -4.08 | 4.76 mdpi.com |
| s-Triazine derivative 10 | B3LYP/6-311+G | -8.82 | -4.11 | 4.71 mdpi.com |
| s-Triazine derivative 11 | B3LYP/6-311+G | -8.79 | -4.11 | 4.68 mdpi.com |
| s-Triazine derivative 15 | B3LYP/6-311+G | -8.84 | -4.11 | 4.73 mdpi.com |
| s-Triazine derivative 16 | B3LYP/6-311+G | -8.82 | -4.14 | 4.68 mdpi.com |
| s-Triazine derivative 17 | B3LYP/6-311+G | -8.79 | -4.14 | 4.65 mdpi.com |
Tight-Binding Model Simulations
Tight-binding models offer a computationally efficient approach to explore the electronic properties of large, extended systems, including those based on this compound. These models are particularly useful for investigating topological phenomena.
Tight-binding model simulations have been used to complement DFT calculations in characterizing the topological properties of the Au-TEB framework. aip.orgnih.gov These simulations confirmed the topological nontriviality of the system by calculating a nonzero Chern number. aip.orgnih.gov The presence of edge states, a hallmark of topological insulators, was also identified through these models. aip.orgnih.gov The topological properties were found to be robust, remaining intact even when the framework is supported on an insulating substrate. aip.orgnih.gov Furthermore, the application of external strain was shown to increase the magnitude of the spin-orbit coupling gaps, thereby enhancing the topological nontriviality. aip.orgnih.gov
Molecular Dynamics (MD) Simulations in Polymerization Studies
Molecular Dynamics (MD) simulations serve as a powerful computational microscope for observing the complex, dynamic processes involved in polymerization. For a monomer like this compound (TEB), which can form intricate, cross-linked, three-dimensional networks, MD simulations are particularly valuable for elucidating the mechanisms of network formation and the resulting material properties.
To accurately model the polymerization of TEB, where covalent bonds are formed and broken, a reactive force field is necessary. The ReaxFF (Reactive Force Field) is a particularly suitable method for this purpose. osti.govresearchgate.net Unlike standard, non-reactive force fields, ReaxFF can simulate chemical reactions by dynamically calculating bond orders between atoms at each time step of the simulation. youtube.com This allows for the explicit modeling of the chemical transformations that occur during the curing or polymerization process, such as the reactions involving the terminal ethynyl (B1212043) groups of the TEB monomers. ecust.edu.cn
A typical ReaxFF MD simulation to study TEB polymerization would involve the following steps:
System Setup: A simulation box is constructed containing a large number of TEB molecules, arranged either randomly to simulate a bulk, amorphous system or in a predefined arrangement to study specific polymerization pathways.
Force Field Parametrization: The ReaxFF force field must be adequately parametrized for the C-H system to accurately describe the potential energy surface of the reacting species. These parameters are typically derived from or validated against higher-level quantum mechanical calculations. researchgate.net
Simulation Protocol: The system is first equilibrated at a desired temperature and pressure. Then, the temperature is typically raised to initiate the polymerization reactions, simulating thermal curing. The simulation is run for a sufficient duration (nanoseconds or longer) to observe the progression of bond formation and network growth. researchgate.netarxiv.org
Analysis: The trajectory of the simulation is analyzed to understand various aspects of the polymerization process. This includes identifying the initial reaction pathways, the rate of monomer consumption, the evolution of the cross-linked network structure, and the formation of different types of linkages (e.g., polyene chains, benzene rings from cyclotrimerization). ecust.edu.cnarxiv.org
Through such simulations, researchers can gain insights into how factors like temperature, pressure, and initial monomer density influence the final polymer structure. For instance, studies on similar acetylene-terminated molecules have shown that thermal curing can lead to a complex mixture of products, including naphthalenic dimers, benzenic trimers, and polyene chains formed through radical polymerization. ecust.edu.cn MD simulations can track the formation of these structures in real-time, providing a level of detail that is often inaccessible through experimental means alone. The ultimate goal is to correlate the atomistic network structure with macroscopic material properties, such as mechanical strength, thermal stability, and porosity. researchgate.net
Computational NMR Spectroscopy
Computational Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for validating the structures of molecules and aiding in the interpretation of experimental spectra. For this compound, computational methods, particularly those based on Density Functional Theory (DFT), can predict its ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govrsc.orgnrel.gov
The standard and most reliable method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311+G(d,p)). conicet.gov.arnih.govimist.ma The process involves first optimizing the molecular geometry of the compound at a chosen level of theory. Following optimization, the NMR shielding tensors are calculated for each nucleus. The absolute shielding values (σ) are then converted to chemical shifts (δ) relative to a reference standard, most commonly tetramethylsilane (B1202638) (TMS), using the following equation:
δ_sample = σ_ref - σ_sample
To improve accuracy, the shielding tensor for TMS (σ_ref) is calculated at the exact same level of theory. youtube.com For even better results, empirical scaling factors may be applied to correct for systematic errors inherent in the computational method. nrel.gov
Due to the high D₃ₕ symmetry of the this compound molecule, its theoretical NMR spectra are expected to be very simple, a feature that is confirmed by experimental data.
¹H NMR: All three aromatic protons are chemically equivalent, as are the three acetylenic protons. This should result in two distinct signals.
¹³C NMR: There are four sets of chemically equivalent carbons: the three aromatic carbons bonded to hydrogen, the three aromatic carbons bonded to the ethynyl groups, the three external sp-hybridized carbons, and the three internal sp-hybridized carbons. This should result in four distinct signals.
Experimental NMR data for this compound provides a benchmark for computational predictions. chemicalbook.com The table below compares the reported experimental chemical shifts with the typical accuracy expected from modern DFT/GIAO calculations.
| Nucleus | Atom Type | Experimental Chemical Shift (δ, ppm) chemicalbook.com | Expected Computational Accuracy (Typical RMSD) |
| ¹H | Aromatic (C-H) | 7.57 | ± 0.15 ppm |
| Acetylenic (≡C-H) | 3.12 | ± 0.15 ppm | |
| ¹³C | Aromatic (C-H) | 135.6 | ± 2.5 ppm |
| Aromatic (C-C≡) | 122.8 | ± 2.5 ppm | |
| Acetylenic (≡C-H) | 81.6 | ± 2.5 ppm | |
| Acetylenic (-C≡) | 78.7 | ± 2.5 ppm |
The strong correlation between the predicted shifts from GIAO/DFT calculations and the experimental values serves as a powerful confirmation of the molecular structure. Furthermore, these computational techniques can be extended to predict the NMR spectra of proposed polymer structures and reaction intermediates that may be difficult to isolate and characterize experimentally, thereby guiding the analysis of complex product mixtures from polymerization reactions.
Advanced Applications and Research Directions
Organic Electronics and Optoelectronics
The delocalized π-electron system inherent in polymers and materials derived from 1,3,5-triethynylbenzene is central to their use in organic electronics. This conjugation facilitates charge transport, a fundamental requirement for electronic and optoelectronic devices.
While direct use of this compound in the emissive layer of OLEDs is not common, its derivatives serve as excellent core structures for host materials. The 1,3,5-trisubstituted benzene (B151609) framework allows for the creation of star-shaped molecules with high triplet energies and good charge transport properties. For instance, 1,3,5-tris(1-pyrenyl)benzene (TPB3), a derivative, has been successfully employed as a host material in highly efficient red phosphorescent OLEDs. The efficient energy transfer from the TPB3 host to the dopant, such as 4-(dicyanomethylene)-2-tert-butyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran (DCJTB), is a key factor in the high performance of these devices researchgate.net.
A device utilizing TPB3 as the host for a DCJTB dopant demonstrated significantly improved performance compared to those using the more conventional host material Alq₃ (Tris(8-hydroxyquinoline)aluminum). The key performance metrics are detailed in the table below researchgate.net.
| Performance Metric | Device with TPB3 Host | Device with Alq₃ Host (at 13.5 V) |
| Maximum Luminance | 70,600 cd/m² at 13.5 V | ~17,500 cd/m² |
| Current Efficiency | 4.38 cd/A at 20 mA/cm² | - |
| Power Efficiency | 2.12 lm/W at 20 mA/cm² | - |
| CIE Coordinates | (0.63, 0.37) | - |
This table showcases the performance of a red OLED using a 1,3,5-trisubstituted benzene derivative as the host material.
In the realm of organic photovoltaics, polymers derived from this compound are explored for their potential in creating cross-linked, stable active layers. The three-dimensional network that can be formed using this trigonal monomer can enhance morphological stability and charge transport pathways. While specific efficiency data for OPVs solely based on this compound are not widely reported, the broader class of acetylene-based materials is recognized for its potential in photovoltaic applications semanticscholar.org. The key to high-performance organic semiconductors in these devices lies in optimizing charge carrier mobility nih.gov.
Similarly, for organic field-effect transistors (OFETs), the highly conjugated structures derived from this compound are of significant interest. The ability to form well-ordered, π-stacked structures is crucial for efficient charge transport. Research into carbon-rich molecules and shape-persistent structures derived from this compound aims to develop materials with high charge carrier mobilities, a critical parameter for OFET performance acs.org. Theoretical studies and the development of new molecular models are crucial in guiding the synthesis of next-generation materials for high-performance OFETs nih.gov.
The linear ethynyl (B1212043) groups of this compound make it an ideal candidate for the bottom-up fabrication of molecular wires. Theoretical studies based on density functional theory (DFT) have explored a two-step process for creating conductive molecular wires on silicon surfaces. This involves the self-assembly of this compound molecules into aligned arrays on a hydrogen-terminated Si(100) surface, followed by an in-situ polymerization reaction with carbon monoxide. This process results in a surface-grafted molecular wire that is chemically bonded to the silicon substrate. The resulting polymer/Si(100) structure is semiconducting and its conductivity can be tuned by electron doping, making these surface-grafted polymers potential candidates for molecular electronics applications korea.ac.krrsc.org.
Nonlinear Optics (NLO)
Materials with significant nonlinear optical (NLO) properties are in demand for applications in optical computing and telecommunications. The octupolar symmetry of this compound derivatives makes them particularly interesting for second-order NLO applications. Research into dipolar and octupolar molecules containing donor-acceptor groups connected by triple bonds has shown that the 1,3,5-trisubstituted benzene core can facilitate significant intramolecular charge transfer, a key requirement for a large first hyperpolarizability (β), which is a measure of the second-order NLO response korea.ac.kr.
A study on a series of octupolar molecules with a central benzene ring and ethynyl bridges showed that extending the conjugation length and introducing strong donor-acceptor groups can significantly enhance the NLO properties. The first hyperpolarizability values for some of these derivatives are presented below.
| Compound | Description | First Hyperpolarizability β(0) (10⁻³⁰ esu) |
| 2a | 1,3,5-tricyano-2,4,6-tris(p-diethylaminophenylethynyl)benzene | 300 |
| 2b | 1,3,5-tricyano-2,4,6-tris(p-diethylaminophenylbutadiynyl)benzene | 150 |
| 3a | Derivative with a more extended and distorted conjugation | 490 |
This table presents the static first hyperpolarizability (β(0)) for several octupolar derivatives, illustrating the impact of molecular structure on NLO properties. korea.ac.kr
Energy Storage Applications
The high carbon content and porous nature of polymers derived from this compound make them promising materials for energy storage applications, particularly as electrodes in supercapacitors. Conjugated microporous polymers (CMPs) synthesized from this compound exhibit high surface areas, which are crucial for the formation of the electric double layer in supercapacitors alfachemch.com.
Redox-active porous organic polymers (POPs) have been synthesized through the Sonogashira coupling of this compound with monomers like 2,6-dibromoanthraquinone. These materials can store charge not only through the electric double layer but also through Faradaic reactions of the redox-active units, leading to higher energy storage capacities skku.edu. The resulting POPs can have high surface areas (up to 2200 m²/g) and a combination of microporosity and mesoporosity, which facilitates ion transport skku.edu. While specific capacitance values for these particular POPs are still under investigation, similar porous carbon materials derived from biomass have demonstrated specific capacitances of over 200 F/g at a current density of 1 A/g nih.govnih.gov.
Catalysis and Photocatalysis
The versatility of this compound extends to the field of catalysis. Its ethynyl groups can be used to synthesize porous organic polymers that act as catalyst supports or as catalysts themselves. Furthermore, it can serve as a ligand to create multimetallic complexes with catalytic activity.
In photocatalysis, conjugated polymers synthesized from this compound have shown significant promise for hydrogen production from water. A library of acetylene-linked conjugated polymers was prepared via Sonogashira cross-coupling of this compound with various dibromo-functionalized monomers. These polymers act as photocatalysts for sacrificial hydrogen evolution under visible light. One of the most effective polymers, a copolymer with a dibenzo[b,d]thiophene sulfone linker, exhibited a high hydrogen evolution rate researchgate.net.
| Polymer System | Linker Unit | Hydrogen Evolution Rate (μmol g⁻¹ h⁻¹) | Quantum Yield at 420 nm |
| TE-based polymer | Dibenzo[b,d]thiophene sulfone | 1811.0 | - |
| Modified TE-based polymer | Nitrogen-containing core | 1894.0 | 2.7% |
This table highlights the photocatalytic performance of this compound-based polymers for hydrogen production. researchgate.net
Beyond photocatalysis, this compound is used as a core to link multiple transition metal complexes, creating multinuclear organometallic compounds. These complexes are being explored for their potential in various catalytic reactions, where the spatial arrangement of the metal centers can lead to cooperative effects and novel reactivity acs.orgacs.org.
Gas Sensing and Adsorption
Conjugated microporous polymers (CMPs) synthesized from this compound have shown significant promise for applications in gas adsorption due to their high surface areas and tunable porosity. These materials are typically synthesized through Sonogashira-Hagihara cross-coupling reactions of this compound with various aryl halides nih.gov.
The resulting porous poly(arylene ethynylene) networks can achieve surface areas up to 900 m²/g rsc.org. The CO₂ adsorption properties of these materials have been a particular focus of research. For instance, triazine-based CMPs, which are structurally analogous to those derived from this compound, have been shown to adsorb more CO₂ than their benzene-based counterparts with similar surface areas rsc.orgresearchgate.net. This is attributed to the electron-withdrawing nature of the triazine node rsc.orgresearchgate.net.
One such triazine-based network, TNCMP-2, exhibited a CO₂ uptake of 1.45 mmol g⁻¹ at 1 bar and 298 K, with a high surface area of 995 m² g⁻¹ rsc.org. Metallosalen-based microporous organic polymers synthesized with this compound have also demonstrated high CO₂ uptake capacities, reaching up to 8.2 wt% at 273 K and 1 bar researchgate.net. The porosity of the frameworks, along with the presence of active heteroatoms and metal sites, significantly influences their gas adsorption capabilities researchgate.net.
While the gas adsorption properties of these materials are well-documented, their application in gas sensing has not been specifically detailed in the provided search results.
Table 2: Gas Adsorption Properties of this compound-Based Microporous Polymers
| Polymer Network | Monomers | BET Surface Area (m²/g) | CO₂ Uptake | H₂ Adsorption (cm³/g at 77.3 K, 1.13 bar) |
|---|---|---|---|---|
| TNCMP-2 | 2,4,6-tris(4-bromophenyl)-1,3,5-triazine, this compound | 995 | 1.45 mmol g⁻¹ (at 298 K, 1 bar) | - |
| Metallosalen-based MOP | This compound, metallosalen building blocks | up to 1200 | up to 8.2 wt% (at 273 K, 1 bar) | - |
| HCMP-1 | This compound (homo-coupling) | 842 | - | 107 |
| HCMP-2 | 1,4-diethynylbenzene (homo-coupling) | 827 | - | 131 |
| CMP-1 | This compound, 1,4-diiodobenzene | - | - | - |
| T-CMP | Triazine-based | 322 | 27.12 cm³/g (at 273 K) | 46.88 cm³/g (at 77 K) |
| T-CMP-Me | Triazine-based | 435 | - | - |
Data for HCMP-1 and HCMP-2 are from a study on hyper-cross-linked microporous organic polymers researchgate.net. Data for T-CMP and T-CMP-Me are from a study on triazine-conjugated microporous polymers nih.gov.
Graphene and Carbon Nanomaterial Synthesis
This compound has been identified as a novel and effective carbon precursor for the synthesis of graphene and other carbon nanomaterials, such as graphdiyne rsc.orgacs.orgpku.edu.cn. Its molecular structure provides a pre-organized arrangement of sp²-hybridized carbon atoms in the benzene ring, which can serve as a template for the growing graphene lattice.
The use of this compound (TEB) for graphene synthesis has been demonstrated on metal substrates like Rh(111) rsc.org. The synthesis can be achieved through two primary pathways: a temperature-programmed annealing process after room-temperature adsorption, or direct annealing at the target growth temperature rsc.org.
In the temperature-programmed approach, the benzene ring of the TEB molecule is largely preserved throughout the annealing process, acting as a fundamental building block for graphene growth rsc.org. This allows for a lower synthesis temperature (around 430 °C) compared to traditional gaseous precursors like methane or ethylene (700–1000 °C) rsc.org. Scanning tunneling microscopy (STM) has revealed the formation of several-molecule oligomers and graphene nanoclusters as key intermediates during this stepwise annealing process rsc.org.
The direct annealing pathway has been observed to produce graphene with fewer domain boundaries and defects, which is likely due to the enhanced diffusion and rearrangement of the precursor molecules at higher temperatures rsc.org. The strong interaction between the π-system of TEB and the d-orbitals of the rhodium substrate at room temperature helps to prevent the desorption of intermediates during the high-temperature annealing, leading to a high yield of graphene rsc.org.
Table 3: Comparison of Graphene Synthesis Methods
| Precursor | Substrate | Synthesis Temperature (°C) | Key Intermediates | Graphene Quality |
|---|---|---|---|---|
| This compound (TEB) | Rh(111) | ~430 (stepwise annealing) | Oligomers, Graphene nanoclusters | High yield, fewer defects with direct annealing |
| Gaseous Precursors (e.g., methane) | Rh(111) | 700-1000 | - | - |
| Benzene | Various transition metals | High | - | - |
The synthesis of graphdiyne, another 2D carbon allotrope with both sp- and sp²-hybridized carbon atoms, can also utilize this compound as a precursor acs.orgpku.edu.cnrsc.org. The synthesis of hydrogen-substituted graphdiyne (HsGY) has been achieved through the cross-coupling polymerization of this compound and 1,3,5-tribromobenzene rsc.org.
Quantum Spintronics
In the field of quantum spintronics, this compound serves as a rigid, π-conjugated spacer for linking multiple spin centers, enabling the study of magnetic exchange interactions over nanoscale distances. acs.org The defined geometry of the TEB core allows for precise control over the spatial arrangement of paramagnetic metal centers.
A notable example is the synthesis of an organometallic complex where three [(Cp*)(dppe)Fe(III)−]⁺ units are bridged by a central this compound linker. acs.org Magnetic susceptibility measurements and DFT calculations for this trinuclear iron complex revealed a ferromagnetic exchange interaction between the iron centers. acs.org This finding is significant as it demonstrates that TEB can mediate magnetic coupling, a crucial requirement for the design of molecular magnets and spintronic devices. The geometry of this complex is such that the three organoiron units are not coplanar, resulting in magnetically distinct faces of the molecule. acs.org
Furthermore, the versatility of TEB as a scaffold has been utilized to construct complex heteromultimetallic systems containing up to eight different transition metals. researchgate.netresearchgate.net These structures are synthesized through multi-step sequences, allowing for the precise placement of different metal fragments, such as those containing Ruthenium, Osmium, Rhenium, and Platinum, around the TEB core. researchgate.net Electrochemical studies, including cyclic voltammetry, on these assemblies have shown that the degree of electronic communication between the metal centers can be tuned, ranging from negligible interaction to observable electronic coupling, depending on the specific metallic fragments involved. researchgate.netrsc.org
The table below details the magnetic properties of a key this compound-bridged organometallic complex.
| Complex | Spin Centers | Magnetic Interaction | Key Finding |
| [Fe₃(Cp*)₃(dppe)₃(μ₃-TEB)]³⁺ | Three Fe(III) ions | Ferromagnetic | First example of ferromagnetic coupling in a three-spin organometallic system with a triangular topology mediated by TEB. |
Molecular Knots and Shape-Persistent Structures
The rigid and well-defined C₃ₕ symmetry of this compound makes it an ideal template for the construction of complex, shape-persistent molecular architectures, including molecular knots. acs.orgacs.org These structures are of great interest due to their unique topologies and potential applications in molecular machinery and catalysis. The arylethynylbenzene framework provides a robust scaffold upon which intricate designs can be built. acs.orgacs.org
Research in this area focuses on synthesizing molecules where the peripheral aromatic systems attached to the TEB core are locked into specific conformations, either coplanar or orthogonal to the central ring. acs.org The synthetic strategies to achieve these complex structures are often multi-step and employ powerful cross-coupling reactions. For instance, a "three-spoke wheel" precursor molecule has been designed and synthesized using a Sonogashira coupling of three crescent-shaped molecular units to a this compound core. acs.org This precursor is envisioned to undergo an intramolecular Yamamoto or Ullmann coupling to form a larger, shape-persistent macrocyclic structure. acs.orgacs.org The synthesis of these target molecules often presents significant challenges, including low yields in multi-coupling steps and issues with solubility of the large, rigid products. acs.org
The development of such shape-persistent structures is a testament to the advanced state of synthetic organic chemistry, where molecular-level control over shape and dimensionality is becoming increasingly achievable. mdpi.comnih.gov
Liquid Crystals
This compound and related arylethynylbenzene derivatives are valuable components in the design and synthesis of liquid crystalline materials. acs.orgacs.org Their rigid, disc-like core structure is conducive to the formation of discotic liquid crystal phases. Discotic liquid crystals are characterized by molecules with a flat, aromatic core surrounded by flexible peripheral alkyl chains. acs.org These molecules can self-assemble into one-dimensional columns, which then arrange into two-dimensional lattices, giving rise to mesophases such as the columnar hexagonal (Colₕ) phase. acs.org
The columnar stacking in these materials is driven by π-π interactions between the aromatic cores and is crucial for their application as organic semiconductors, where the columns can act as pathways for charge transport. acs.org While direct examples of liquid crystals based solely on the this compound core are less common, the structural motif is incorporated into larger, more complex discotic mesogens. For example, triphenylene-based molecules, which are well-known to form stable discotic columnar phases, have been linked together to create trimeric discotic liquid crystals with broad mesophase ranges. rsc.org The general design principle often involves connecting multiple disc-shaped units (mesogens) via rigid spacers to create larger, more complex liquid crystalline materials. nih.gov The development of paramagnetic discotic liquid crystals has also been explored, combining the properties of liquid crystals with magnetic activity. rsc.org
The table below outlines the key features of discotic liquid crystals relevant to the structural motifs found in this compound derivatives.
| Property | Description | Relevance to TEB-based Structures |
| Molecular Shape | Flat, disc-like aromatic core with peripheral flexible chains. | The C₃-symmetric, planar structure of TEB serves as an excellent core or building block for discotic mesogens. |
| Self-Assembly | Molecules stack into columns due to π-π interactions. | The extended π-system of arylethynyl structures promotes intermolecular stacking. |
| Mesophases | Typically form columnar phases (e.g., hexagonal, rectangular). acs.org | The symmetry of TEB can template the formation of highly ordered columnar structures. |
| Applications | Organic semiconductors, solar cells, organic light-emitting diodes (OLEDs). rsc.org | The potential for charge transport along the stacked columns makes these materials promising for electronic applications. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3,5-triethynylbenzene, and how do reaction conditions influence crystallinity?
- Methodology : The compound is synthesized via solvothermal cross-coupling of this compound (1,3,5-TEB) with cyanuric chloride under nitrogen at 400°C, followed by recrystallization from a melt. Single-crystal XRD (CCDC 2025547) confirms structural integrity, with improved data quality over earlier reports . Variations in solvent systems (e.g., DMF vs. THF) and heating rates can alter crystallinity, necessitating controlled recrystallization to avoid amorphous byproducts.
Q. Which characterization techniques are critical for verifying the purity and structure of this compound?
- Methodology : Key techniques include:
- Single-crystal XRD : Resolves bond angles and packing motifs (e.g., planar vs. staggered configurations) .
- Gas adsorption (BET) : Measures surface area (e.g., 711–1590 m²/g for COFs derived from TEB) to assess porosity .
- GC/MS : Validates purity (>98% by GC) and detects residual solvents or coupling byproducts .
Advanced Research Questions
Q. How can this compound be integrated into covalent organic frameworks (COFs) for enhanced gas adsorption?
- Methodology : TEB serves as a rigid building block in COFs via Sonogashira–Hagihara coupling. For example, charged microporous polymers (e.g., CPN-1-Br) achieve CO₂ uptake of 12.5 wt% at 273 K, outperforming non-charged analogs. Optimize linker symmetry (e.g., tetrahedral vs. planar tectons) and pore size (7–27 Å) to target specific gases .
Q. What strategies resolve contradictions in reported surface areas for TEB-based polymers?
- Data Contradiction Analysis : Discrepancies arise from synthesis variables:
- Activation methods : Supercritical CO₂ drying preserves pore structure better than thermal activation .
- Cross-linker stoichiometry : Excess cyanuric chloride in TCC synthesis reduces surface area due to over-crosslinking .
- Validation : Compare nitrogen sorption isotherms (Type I vs. IV) and pore size distributions across studies .
Q. How does fluorination of TEB-derived polymers affect their electronic and adsorption properties?
- Methodology : Introduce fluorine via Sonogashira coupling with fluorinated monomers (e.g., 1,3,5-trifluoro-2,4,6-triethynylbenzene). Fluorine’s electronegativity enhances CO₂/N₂ selectivity (up to 22:1) and reduces H₂O affinity. Characterize via XPS (F1s peaks) and DFT simulations to correlate substituent effects with adsorption kinetics .
Experimental Design Considerations
Q. What precautions are necessary when handling this compound in solvothermal reactions?
- Safety Protocol : Use inert atmosphere (N₂/Ar) to prevent ethynyl group oxidation. Avoid exposure to moisture, which can hydrolyze boronate esters in COF synthesis. Store in sealed containers at <4°C to inhibit polymerization .
Q. How can researchers optimize TEB-based COFs for catalytic applications?
- Design Framework :
- Metalation : Post-synthetic incorporation of Pd or Fe centers via coordination to ethynyl groups enhances catalytic activity in cross-coupling reactions .
- Morphology control : Templated growth with mesoporous silica improves accessibility to active sites .
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
